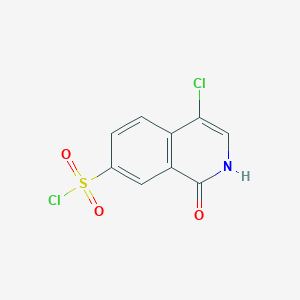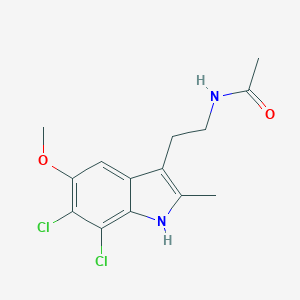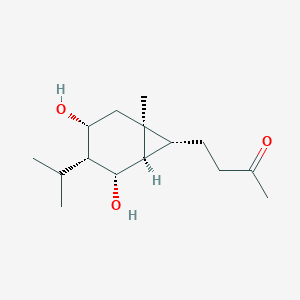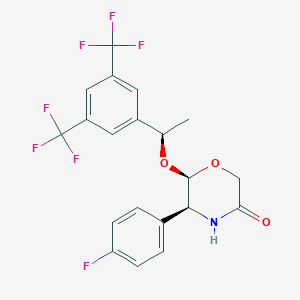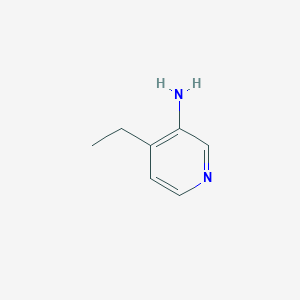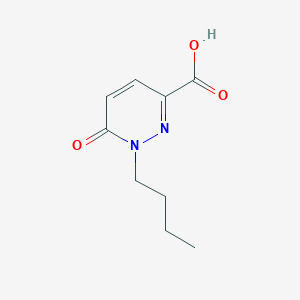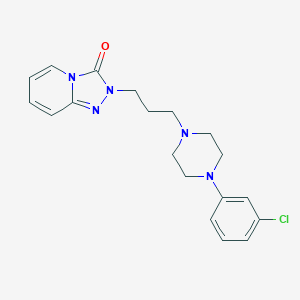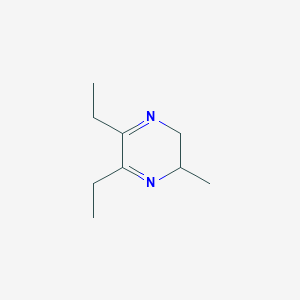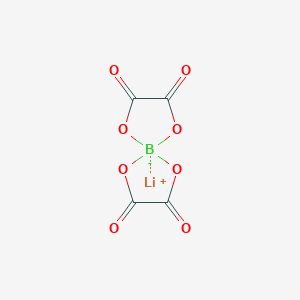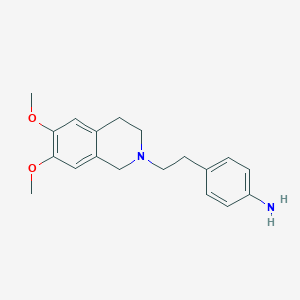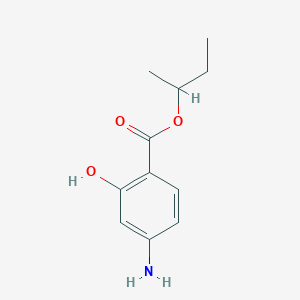
sec-Butyl p-aminosalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sec-Butyl p-aminosalicylate (SBPAS) is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a derivative of p-aminosalicylic acid (PAS), which is an antimicrobial agent used in the treatment of tuberculosis. SBPAS has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
The exact mechanism of action of sec-Butyl p-aminosalicylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of pro-inflammatory cytokines. sec-Butyl p-aminosalicylate has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
Sec-Butyl p-aminosalicylate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). sec-Butyl p-aminosalicylate has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. Additionally, sec-Butyl p-aminosalicylate has been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using sec-Butyl p-aminosalicylate in lab experiments is its relatively low toxicity compared to other chemicals. Additionally, sec-Butyl p-aminosalicylate is readily available and relatively inexpensive. However, one limitation of using sec-Butyl p-aminosalicylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on sec-Butyl p-aminosalicylate. One area of research is to further investigate its potential therapeutic applications in cancer and inflammatory disorders. Additionally, more research is needed to understand the exact mechanism of action of sec-Butyl p-aminosalicylate, which could lead to the development of more effective treatments. Finally, more studies are needed to investigate the safety and toxicity of sec-Butyl p-aminosalicylate in humans, which could pave the way for its use in clinical trials.
Synthesemethoden
Sec-Butyl p-aminosalicylate can be synthesized by the reaction of p-aminosalicylic acid with sec-butyl chloride in the presence of a base such as potassium carbonate. The reaction yields sec-Butyl p-aminosalicylate as a white crystalline powder with a melting point of 226-229°C.
Wissenschaftliche Forschungsanwendungen
Sec-Butyl p-aminosalicylate has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. It has been shown to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells. sec-Butyl p-aminosalicylate has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, sec-Butyl p-aminosalicylate has been studied for its potential use in the treatment of tuberculosis, as it is a derivative of PAS.
Eigenschaften
CAS-Nummer |
102338-91-0 |
|---|---|
Produktname |
sec-Butyl p-aminosalicylate |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
butan-2-yl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-7(2)15-11(14)9-5-4-8(12)6-10(9)13/h4-7,13H,3,12H2,1-2H3 |
InChI-Schlüssel |
HBLYGPYKPGHAFS-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C1=C(C=C(C=C1)N)O |
Kanonische SMILES |
CCC(C)OC(=O)C1=C(C=C(C=C1)N)O |
Synonyme |
butan-2-yl 4-amino-2-hydroxy-benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



